molecular formula C14H13ClFNO B2665240 N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide CAS No. 2411315-25-6

N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide

Cat. No.: B2665240
CAS No.: 2411315-25-6
M. Wt: 265.71
InChI Key: NCIYWHNLCWDZAU-UHFFFAOYSA-N
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Description

N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide is a synthetic organic compound characterized by its unique structural features, including a chloro and fluoro substituent on a tetrahydronaphthalene ring and a but-2-ynamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Core: The starting material, 7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene, can be synthesized through a Friedel-Crafts alkylation reaction, where a chloro and fluoro-substituted benzene ring undergoes cyclization with an appropriate alkylating agent.

    Introduction of the But-2-ynamide Group: The but-2-ynamide moiety can be introduced via a Sonogashira coupling reaction. This involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction of the alkyne group can yield the corresponding alkene or alkane, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly used.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Introduction of various functional groups such as ethers, amines, or thiols.

Scientific Research Applications

N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide exerts its effects is largely dependent on its interaction with molecular targets. The chloro and fluoro substituents can enhance binding affinity to specific enzymes or receptors, while the but-2-ynamide group can participate in covalent bonding with active site residues, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-ynamide

Uniqueness

N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide is unique due to the presence of the but-2-ynamide group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This differentiates it from similar compounds that may lack the alkyne functionality or have different substituents, affecting their chemical behavior and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-2-4-14(18)17-13-6-3-5-10-11(13)7-9(15)8-12(10)16/h7-8,13H,3,5-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIYWHNLCWDZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCCC2=C1C=C(C=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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